(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC20257373
Molecular Formula: C14H16ClNO3
Molecular Weight: 281.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO3 |
|---|---|
| Molecular Weight | 281.73 g/mol |
| IUPAC Name | (2R,3R)-2-(2-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m1/s1 |
| Standard InChI Key | UTNODEZXXNTXPV-MFKMUULPSA-N |
| Isomeric SMILES | CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
| Canonical SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a six-membered piperidine ring with a ketone group at the 6-position and a carboxylic acid at the 3-position. The stereochemistry at the 2- and 3-positions (R,R configuration) is critical for its biological interactions. The 2-chlorophenyl group introduces aromaticity and electron-withdrawing effects, while the ethyl substituent on the nitrogen atom influences lipophilicity and steric bulk.
Molecular Formula: C₁₅H₁₈ClNO₄
Molecular Weight: 311.76 g/mol
IUPAC Name: (2R,3R)-2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Stereochemical Significance
The (2R,3R) configuration ensures optimal spatial arrangement for receptor binding. Comparative studies on piperidine derivatives demonstrate that stereoisomerism significantly affects pharmacokinetics and target affinity. For example, enantiomers of similar compounds exhibit差异 in metabolic stability and binding to opioid receptors.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid involves multi-step organic reactions, typically including:
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Ring Formation: Cyclization of precursor amines to construct the piperidine core.
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Functionalization: Introduction of the 2-chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling.
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Oxidation and Carboxylation: Installation of the ketone and carboxylic acid groups using controlled oxidation and carboxylation reagents.
Key Reaction Conditions:
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Temperature: 60–80°C for cyclization steps.
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Catalysts: Palladium-based catalysts for cross-coupling reactions.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates.
Chemical Modifications
The compound’s reactivity permits derivatization at multiple sites:
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Carboxylic Acid: Esterification or amide formation to alter solubility.
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Ketone Group: Reduction to secondary alcohol or condensation reactions.
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Ethyl Substituent: Alkylation or oxidation to modify steric effects.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited due to the hydrophobic 2-chlorophenyl and ethyl groups.
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Stability: Stable under acidic conditions but prone to hydrolysis in basic environments at the ester or amide linkages.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.1 (predicted) |
| pKa (Carboxylic Acid) | 3.8 |
| Melting Point | 178–182°C (estimated) |
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| (2R,3R)-2-(2,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | Methoxy groups at 2,4-positions | Enhanced COX-2 selectivity |
| 1-(4-Chlorophenyl)-4-methylpiperidin-4-one | Lacks carboxylic acid group | Weak opioid receptor binding |
Future Research Directions
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Target Identification: Elucidate interactions with specific receptors using crystallography.
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Prodrug Development: Improve bioavailability via ester prodrugs.
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Toxicology Studies: Assess long-term safety in preclinical models.
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